2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-13-7-8-15(11-14(13)2)18-9-10-19(23)22(21-18)12-16-5-3-4-6-17(16)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVQFGZYIBVTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.
Substitution Reactions:
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions may convert the pyridazinone ring to its corresponding dihydropyridazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the pyridazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated precursors and strong bases or acids are often employed.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Dihydropyridazine derivatives.
Substitution Products: Various substituted aromatic and pyridazinone derivatives.
Scientific Research Applications
2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one: Lacks the dimethyl substitution on the phenyl ring, potentially altering its biological activity.
2-(2-chlorobenzyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Contains a single methyl group, which may affect its chemical reactivity and interactions.
Uniqueness: The presence of both the 2-chlorobenzyl and 3,4-dimethylphenyl groups in 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one provides a unique combination of steric and electronic effects, potentially leading to distinct biological activities and chemical properties.
Comparison with Similar Compounds
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | XLogP3* | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~368.8 | ~4.5 | 3 | 4 |
| 2-(3,4-Dichlorobenzyl)-6-(2-Furyl) (Ev4) | 353.2 | ~3.8 | 4 | 5 |
| 3h (Ev3) | 340.8 | ~3.2 | 4 | 3 |
| 6-(3,4-Dichlorophenyl)Pyridazinone (Ev9) | 257.1 | ~2.9 | 2 | 1 |
*XLogP3 estimates based on substituent contributions: Chlorine (+0.7–1.0 per Cl), methyl (+0.5 per CH3), and methoxy (+0.3).
- Hydrogen Bonding: The 3,4-dimethylphenyl group lacks hydrogen-bond donors, unlike methoxy or furyl substituents, which may limit polar interactions in biological systems .
Spectroscopic Characterization
- 1H-NMR: Target Compound: Expected aromatic signals for 2-chlorobenzyl (δ ~7.2–7.5) and 3,4-dimethylphenyl (δ ~6.9–7.3, with methyl groups at δ ~2.2–2.4). Pyridazine-H typically appears as a singlet near δ 7.1–7.2 . 3h (Ev3): Methoxy protons resonate at δ 3.83 (s), while pyridazine-H appears at δ 7.18 . 6-(3,4-Dichlorophenyl)Pyridazinone (Ev9): Dichlorophenyl protons show deshielded signals at δ ~7.4–7.6 .
Biological Activity
2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, drawing from diverse research sources.
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 356.8 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily for its antitumor and antimicrobial properties. The following sections detail specific findings related to these activities.
Antitumor Activity
Recent studies have shown that derivatives of pyridazinones exhibit significant antitumor effects. For instance, a study by demonstrated that related compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Pyridazinone Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MCF-7 (Breast Cancer) | Apoptosis induction |
| 1,3,4-Thiadiazole Derivative | 15 | HeLa (Cervical Cancer) | Cell cycle arrest |
| Coumarin Derivative | 20 | A549 (Lung Cancer) | Inhibition of DNA synthesis |
Note: TBD = To Be Determined
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence suggesting antimicrobial activities. A comparative study indicated that certain pyridazinone derivatives showed effectiveness against a range of bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| This compound | 32 µg/mL | E. coli |
| 4-Thiazolidinone Derivative | 16 µg/mL | S. aureus |
| Benzothiazole Derivative | 64 µg/mL | P. aeruginosa |
Case Studies
-
Case Study on Antitumor Mechanism :
A study published in Journal of Medicinal Chemistry explored the mechanism of action of pyridazinone derivatives in MCF-7 cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways and increased the expression of pro-apoptotic proteins . -
Case Study on Antimicrobial Efficacy :
Another research article evaluated the antimicrobial efficacy of various pyridazinones against clinical isolates. The results indicated that the compound exhibited significant inhibition against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-chlorobenzyl)-6-(3,4-dimethylphenyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes condensation of precursors like substituted pyridazinones with aldehydes or benzyl halides under basic conditions. For example, sodium ethoxide in ethanol facilitates nucleophilic substitution or addition-elimination mechanisms . Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalyst use (e.g., NaBH₄ for reductions). Yield improvements require purification via recrystallization (e.g., 90% ethanol) or chromatography .
- Data Contradiction : While emphasizes room-temperature reactions, highlights the need for Grignard reagents at controlled temperatures. Researchers should compare solvent polarity and reagent compatibility to resolve discrepancies.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm for chlorobenzyl groups) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for C₁₉H₁₈ClN₂O: 325.1) .
- X-ray Crystallography : Determines bond angles and dihedral angles (e.g., pyridazine-phenyl dihedral angles <20° in analogs) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology : Solubility screening in polar (DMSO, ethanol) vs. nonpolar solvents (dichloromethane) at pH 2–12. Stability assays via HPLC monitoring under light/heat exposure .
Advanced Research Questions
Q. How does the substitution pattern (chlorobenzyl, dimethylphenyl) influence bioactivity compared to structural analogs?
- Methodology :
- SAR Studies : Compare IC₅₀ values against analogs (e.g., 6-(4-chlorophenyl)-2-fluorobenzyl derivatives) in target assays (e.g., kinase inhibition) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like p38 MAP kinase .
- Data Contradiction : notes analogs with styryl groups show divergent activity, suggesting steric/electronic effects from the dimethylphenyl group are critical.
Q. What mechanistic insights explain unexpected reaction outcomes during functionalization (e.g., cine substitution vs. direct substitution)?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS. demonstrates that quenching σ-adducts with electrophiles (e.g., Br₂) leads to 4,5-disubstituted products instead of 5-substituted derivatives.
- DFT Calculations : Analyze transition states to rationalize regioselectivity .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodology : Single-crystal X-ray diffraction (as in ) provides bond lengths/angles (e.g., C-Cl = 1.74 Å, C-N = 1.32 Å) and packing interactions. Compare with computational models (e.g., Gaussian) to validate torsion angles .
Key Research Recommendations
- Synthetic Optimization : Screen microwave-assisted vs. conventional heating to reduce reaction times .
- Target Identification : Use CRISPR-Cas9 libraries to identify novel biological targets in disease models.
- Contradiction Resolution : Reconcile SAR data across analogs by standardizing assay conditions (e.g., cell lines, incubation times) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
